molecular formula C24H25ClN6O B504614 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B504614
M. Wt: 448.9g/mol
InChI Key: GLPGZIANWMCPGK-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core, substituted with a 2-chlorophenyl group, a 4-(4-ethylpiperazin-1-yl)phenyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrazolo[3,4-d]pyrimidin-4-one core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyrimidines.

    Substitution reactions: Introduction of the 2-chlorophenyl and 4-(4-ethylpiperazin-1-yl)phenyl groups can be carried out using nucleophilic aromatic substitution reactions.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the pyrazolo[3,4-d]pyrimidin-4-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents, catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-5-phenylpyrazolo[3,4-d]pyrimidin-4-one: Lacks the 4-(4-ethylpiperazin-1-yl)phenyl and methyl groups.

    1-(2-Chlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one: Similar structure but with a methyl group on the piperazine ring instead of ethyl.

Uniqueness

1-(2-chlorophenyl)-5-[4-(4-ethyl-1-piperazinyl)phenyl]-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the 4-(4-ethylpiperazin-1-yl)phenyl group, in particular, may enhance its binding affinity to certain targets or alter its pharmacokinetic profile compared to similar compounds.

Properties

Molecular Formula

C24H25ClN6O

Molecular Weight

448.9g/mol

IUPAC Name

1-(2-chlorophenyl)-5-[4-(4-ethylpiperazin-1-yl)phenyl]-6-methylpyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C24H25ClN6O/c1-3-28-12-14-29(15-13-28)18-8-10-19(11-9-18)30-17(2)27-23-20(24(30)32)16-26-31(23)22-7-5-4-6-21(22)25/h4-11,16H,3,12-15H2,1-2H3

InChI Key

GLPGZIANWMCPGK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=NN4C5=CC=CC=C5Cl)C

Origin of Product

United States

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